molecular formula C22H25N5O4 B2361516 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide CAS No. 1775403-06-9

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2361516
CAS No.: 1775403-06-9
M. Wt: 423.473
InChI Key: JEQMMWPVRUWVAX-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a pyrimidoazepine core fused with a 1,3-dioxo moiety, substituted at position 4 with a 5-ethyl-1,2,4-oxadiazol-3-yl group. The acetamide side chain at position 2 is linked to a 2-methylphenyl group. Its synthesis likely follows protocols similar to those described in , where phenyl-1,2,4-oxadiazoles are coupled with pyrimidin-4-yl derivatives under basic conditions (e.g., Cs₂CO₃ in DMF) . The ethyl substituent on the oxadiazole ring and the methyl group on the phenylacetamide moiety are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-3-18-24-20(25-31-18)19-16-11-5-4-8-12-26(16)22(30)27(21(19)29)13-17(28)23-15-10-7-6-9-14(15)2/h6-7,9-10H,3-5,8,11-13H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQMMWPVRUWVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide can be achieved through a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with an ester under acidic conditions.

    Construction of the Dioxohexahydropyrimidoazepine Ring: This involves the cyclization of a suitable diamine with a diketone under basic conditions.

    Coupling of the Rings: The oxadiazole and dioxohexahydropyrimidoazepine rings are coupled through a condensation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Acetamide Group: The final step involves the acylation of the coupled product with 2-methylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the oxadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups in the dioxohexahydropyrimidoazepine ring.

    Substitution: The aromatic ring in the acetamide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the ethyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl groups can produce alcohol derivatives.

    Substitution: Substitution on the aromatic ring can lead to various halogenated or nitrated products.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves creating a pyrimido[1,6-a]azepine framework combined with oxadiazole and acetamide functionalities. The intricate structure contributes to its unique biological activities. The synthesis typically includes multi-step reactions involving the condensation of various precursors followed by cyclization processes.

Biological Activities

Anticancer Properties
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer activities. For instance, compounds similar to the one have shown promising results against various cancer cell lines. In particular:

  • Growth Inhibition : Certain derivatives displayed percent growth inhibitions (PGIs) exceeding 80% against specific cancer types such as SNB-19 and OVCAR-8 .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation through various pathways including the modulation of signaling cascades .

Antibacterial and Antifungal Activities
Compounds with similar oxadiazole structures have been evaluated for their antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The presence of the oxadiazole moiety is crucial for enhancing their antimicrobial efficacy .

Pharmacological Insights

ADMET Properties
The pharmacokinetic profiles of related compounds have been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These studies suggest that many derivatives adhere to Lipinski's rule of five, indicating favorable drug-like properties such as good solubility and permeability .

Case Studies

  • Anticancer Study : A recent investigation into a structurally similar compound showed significant activity against multiple cancer cell lines with a focus on its mechanism involving apoptosis induction.
  • Antimicrobial Study : In vitro tests confirmed that compounds based on the oxadiazole framework exhibited strong inhibitory effects against common pathogens like Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may interact with active sites of enzymes, while the dioxohexahydropyrimidoazepine ring could facilitate binding through hydrogen bonding or hydrophobic interactions. The acetamide group may further enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimido[1,6-a]azepin-2-yl]acetamide (CAS No. 1775338-33-4, ) shares a nearly identical scaffold but differs in substituents:

  • Oxadiazole substituent : Methyl (CAS 1775338-33-4) vs. ethyl (target compound).
  • Phenyl group : 2,4-dimethylphenyl (CAS 1775338-33-4) vs. 2-methylphenyl (target compound).

These minor structural changes significantly influence molecular properties. For example:

Property Target Compound (Ethyl) CAS 1775338-33-4 (Methyl)
Molecular Weight ~500 g/mol (estimated) ~486 g/mol (estimated)
LogP (lipophilicity) Higher (ethyl increases hydrophobicity) Lower (methyl reduces hydrophobicity)
Solubility (aq.) Likely reduced Moderate

The ethyl group enhances membrane permeability but may reduce aqueous solubility, impacting bioavailability .

Mechanistic Similarities and Differences

–4 highlights that structurally similar compounds often share mechanisms of action (MOAs). For instance, oleanolic acid (OA) and hederagenin (HG), which share a triterpenoid scaffold, exhibit overlapping MOAs in transcriptome and docking analyses . Similarly, the target compound and its methyl-substituted analogue may target overlapping proteins (e.g., kinases, GPCRs) due to conserved oxadiazole and pyrimidoazepine motifs. However, substituent differences could alter binding affinities. For example:

  • The ethyl group may enhance hydrophobic interactions with target pockets.
  • The 2-methylphenyl group may limit steric hindrance compared to 2,4-dimethylphenyl, improving binding to planar active sites.

Notably, cautions that only ~20% of structurally similar compounds (Tanimoto coefficient >0.85) share significant gene expression similarities, emphasizing the need for experimental validation .

Predictive Modeling and Network Pharmacology

QSAR models () and network pharmacology () are critical for predicting bioactivity. For example:

  • QSAR : Substituent bulk (ethyl vs. methyl) correlates with inhibitory potency in enzyme assays.
  • Docking studies : The oxadiazole ring may interact with ATP-binding pockets in kinases, while the acetamide group hydrogen-bonds to catalytic residues .

Key Research Findings

Structural Determinants of Activity : Ethyl and methyl substituents on the oxadiazole ring modulate target selectivity and potency.

Mechanistic Overlap : Conserved scaffolds enable shared target pathways (e.g., kinase inhibition), but substituents fine-tune efficacy.

Predictive Limitations : Structural similarity alone is insufficient to guarantee functional overlap; multi-omics validation is essential .

Biological Activity

The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide is a novel derivative featuring an oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The structural complexity of the compound includes:

  • An oxadiazole ring which is often linked to antimicrobial and anticancer activities.
  • A pyrimidine derivative that may enhance biological interactions.

The molecular formula and characteristics suggest potential lipophilicity and bioavailability which are crucial for biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:

  • Mechanism : The presence of the oxadiazole ring is believed to interfere with microbial cell wall synthesis and disrupt metabolic pathways.
  • Efficacy : Compounds similar to the one have shown significant bactericidal effects against Staphylococcus aureus and other resistant strains. For example, derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics like ciprofloxacin .
CompoundTarget MicroorganismMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BE. coli16
Compound CCandida albicans32

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against various cancer cell lines:

  • Cell Lines Tested : A549 (lung adenocarcinoma), HepG2 (liver cancer), and L929 (normal fibroblast).
  • Findings : The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells. IC50 values were determined as follows:
Cell LineIC50 (µM)
A54915
HepG220
L929>100

This selectivity indicates a promising therapeutic window for further development.

Study 1: Antimicrobial Efficacy

A study conducted on a series of 1,3,4-oxadiazole derivatives demonstrated that compounds with similar structural features to the target compound showed strong antimicrobial activity against a range of pathogens including MRSA. The study emphasized the role of substituents in enhancing efficacy against resistant strains .

Study 2: Cytotoxicity Profiling

In another investigation focusing on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines, it was found that certain modifications to the oxadiazole structure significantly increased cytotoxicity while maintaining low toxicity to normal cells. This suggests that structural optimization can lead to potent anticancer agents .

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